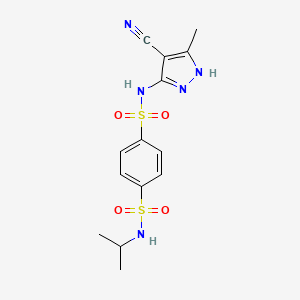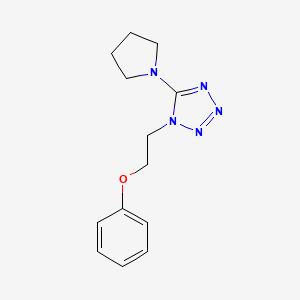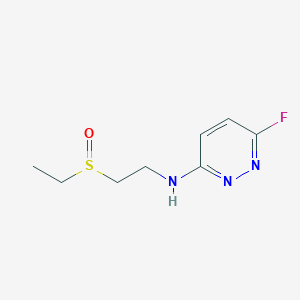![molecular formula C16H21FN4O B6982088 [6-[[4-(Diethylamino)-3-fluorophenyl]methylamino]pyrazin-2-yl]methanol](/img/structure/B6982088.png)
[6-[[4-(Diethylamino)-3-fluorophenyl]methylamino]pyrazin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-[[4-(Diethylamino)-3-fluorophenyl]methylamino]pyrazin-2-yl]methanol is a synthetic compound known for its potential applications in various scientific fields. The structure consists of a pyrazine ring substituted with a methanol group and a complex amine moiety, which contributes to its reactivity and functional versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This compound is typically synthesized through multi-step organic reactions involving careful selection of reagents and catalysts. Commonly, the synthesis begins with the formation of the pyrazine core, followed by sequential introduction of the diethylamino and fluorophenyl groups under controlled temperatures and pressures. The addition of the methanol group usually involves reductive amination or similar strategies.
Industrial Production Methods: Industrial-scale production leverages similar synthetic routes but optimizes reaction conditions to enhance yield and purity. This often involves automated flow reactors and in-line purification systems to manage large quantities efficiently.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes: [6-[[4-(Diethylamino)-3-fluorophenyl]methylamino]pyrazin-2-yl]methanol is known to participate in a variety of chemical reactions including oxidation, reduction, and substitution. These reactions are facilitated by its multiple functional groups, which allow for diverse chemical transformations.
Common Reagents and Conditions Used in These Reactions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophilic substitution reagents like alkyl halides. Reactions are often carried out in polar solvents under ambient or slightly elevated temperatures.
Major Products Formed from These Reactions: Depending on the reaction conditions, the major products can range from oxidized derivatives to substituted pyrazines with modified side chains.
Applications De Recherche Scientifique
This compound is significant in several areas of research:
Biology: Its structural features allow it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: Its unique chemical properties enable its use in the development of advanced materials with specific electronic and photophysical characteristics.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Its diethylamino and fluorophenyl groups contribute to binding affinity and selectivity. The mechanism often involves modulation of signaling pathways or inhibition of enzyme activity, leading to desired biological outcomes.
Comparaison Avec Des Composés Similaires
Compared to structurally related compounds, [6-[[4-(Diethylamino)-3-fluorophenyl]methylamino]pyrazin-2-yl]methanol stands out due to:
Enhanced stability: Its fluorine substitution provides increased resistance to metabolic degradation.
Versatile reactivity: The presence of multiple reactive sites allows for diverse chemical modifications.
High binding affinity: Its unique structural configuration ensures strong interactions with biological targets.
Similar compounds include:
[4-(Diethylamino)-3-fluorophenyl]methanol
Pyrazin-2-ylmethanol derivatives
Other fluorinated aromatic amines
Propriétés
IUPAC Name |
[6-[[4-(diethylamino)-3-fluorophenyl]methylamino]pyrazin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN4O/c1-3-21(4-2)15-6-5-12(7-14(15)17)8-19-16-10-18-9-13(11-22)20-16/h5-7,9-10,22H,3-4,8,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAJKTPLROCDEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)CNC2=NC(=CN=C2)CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-N-[(2-chloro-3,4-dimethoxyphenyl)methyl]propane-1,2,3-triamine](/img/structure/B6982016.png)
![3-[(1,3-diaminopropan-2-ylamino)methyl]-1H-quinolin-2-one](/img/structure/B6982023.png)


![1-ethyl-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]cyclobutan-1-amine](/img/structure/B6982055.png)
![4-bromo-N-[(1-ethylpyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B6982062.png)
![N-(2,3-dimethylphenyl)-2-methylspiro[indole-3,4'-piperidine]-1'-carboxamide](/img/structure/B6982068.png)
![N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-2-methyl-1,3-benzoxazol-4-amine](/img/structure/B6982073.png)
![N-[(4-ethoxy-3,5-dimethoxyphenyl)methyl]pyrido[2,3-d]pyrimidin-2-amine](/img/structure/B6982100.png)
![N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]isoquinolin-1-amine](/img/structure/B6982101.png)
![5-methylsulfanyl-N-[(3-methyltriazol-4-yl)methyl]pyridin-3-amine](/img/structure/B6982106.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-5-methylsulfanylpyridin-3-amine](/img/structure/B6982111.png)
![4-Chloro-3-[(2-cyclopropyl-1,3-thiazol-5-yl)methylamino]benzamide](/img/structure/B6982117.png)
